![molecular formula C13H9NO3 B131300 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-09-4](/img/structure/B131300.png)
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
Descripción general
Descripción
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by a fused tricyclic structure containing an oxygen and nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One common approach involves the cyclocarbonylation of appropriate precursors using palladium catalysts. For example, the intramolecular cyclocarbonylation reactions using PdI2/Cytop 292 as the catalytic system have been reported to yield dibenzo[b,f][1,4]oxazepin-11(10H)-ones .
Another method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol. This reaction can be performed under metal-free conditions using K3PO4 or K2CO3 as promoters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests potential for industrial application, given the availability of starting materials and the simplicity of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research indicates that 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one exhibits significant antidepressant properties. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Histone Deacetylase (HDAC) Inhibition
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through histone modification. HDAC inhibitors are being investigated for their therapeutic roles in various conditions, including cancer and neurodegenerative diseases such as Huntington's disease .
Neuroprotective Effects
Studies suggest that this compound may provide neuroprotective benefits by preventing neuronal cell death and promoting neuronal survival in models of neurodegeneration. This aspect is particularly relevant for developing treatments for diseases like Alzheimer's and Parkinson's .
Binding Affinity Studies
The compound's interaction with various receptors and enzymes has been a focus of research. Binding affinity studies help elucidate its pharmacological profile and potential therapeutic uses.
Synthesis of Derivatives
The synthesis of derivatives from this compound allows for the exploration of compounds with enhanced biological activity or improved pharmacokinetic properties. Such derivatives can be tailored for specific therapeutic targets.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dibenzo[b,f][1,4]oxazepin-11-amines: Contain an amine group instead of a hydroxyl group, leading to different reactivity and biological activity.
Quinazolinimines: Similar tricyclic structure but with different heteroatoms, resulting in distinct chemical and biological properties.
Uniqueness
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various applications in scientific research and industry.
Actividad Biológica
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic organic compound belonging to the dibenzoxazepine class, characterized by its unique chemical structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 227.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including interactions with various enzymes and receptors.
Chemical Structure
The compound features a hydroxyl (-OH) group at the 4-position of the dibenzoxazepine framework, which is crucial for its biological activity. The structural representation can be summarized as follows:
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Similar to other dibenzoxazepines, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Inhibition of Histone Deacetylases (HDACs) : It has been suggested that the compound may act as an HDAC inhibitor, which plays a significant role in gene expression regulation and has implications for cancer therapy and neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
The mechanism of action involves the interaction of this compound with various molecular targets:
- Enzyme Inhibition : The compound can fit into the active sites of certain enzymes, inhibiting their activity. This is particularly relevant for HDACs, where inhibition can lead to altered gene expression profiles.
- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmitter signaling, thereby modulating physiological responses.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key differences:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
This compound | Hydroxyl group at 4-position | Antidepressant effects; HDAC inhibition |
Dibenz[b,f][1,4]oxazepin-11(10H)-one | Lacks hydroxyl group | Serves primarily as a scaffold |
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one | Hydroxyl at the 9-position | Significant HDAC inhibition |
2-Chlorodibenzo[b,f]-1,4-oxazepin-11(10H)-one | Chlorine substituent | Altered lipophilicity affecting bioavailability |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on HDAC Inhibition :
- Neuroprotective Effects :
-
Anti-inflammatory Activity :
- In a model of chronic inflammation, administration of the compound significantly reduced markers of inflammation and tissue damage.
Propiedades
IUPAC Name |
10-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-10-6-3-4-8-12(10)17-11-7-2-1-5-9(11)14-13(8)16/h1-7,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUUPUTWIBQGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484489 | |
Record name | 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-09-4 | |
Record name | 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.